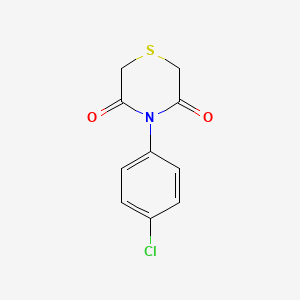

4-(4-Chlorophenyl)-3,5-thiomorpholinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chlorophenol is an organic compound with the formula C6H4ClOH . It is one of three monochlorophenol isomers. It is a colorless or white solid that melts easily and exhibits significant solubility in water .

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, 4-Chlorophenol is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .Molecular Structure Analysis

The molecular structure of 4-Chlorophenol consists of a benzene ring with a chlorine atom and a hydroxyl group attached . The exact molecular structure of “4-(4-Chlorophenyl)-3,5-thiomorpholinedione” would need to be determined through further analysis.Chemical Reactions Analysis

The chemical reactions of related compounds can vary widely. For example, 4-Chlorophenol undergoes dechlorination to phenol rapidly on palladized graphite electrodes .Physical and Chemical Properties Analysis

4-Chlorophenol is a white solid with a melting point of 43.1 °C and a boiling point of 219 °C. It has a density of 1.2651 g/cm3 at 40 °C and is soluble in water .Scientific Research Applications

Synthesis and Characterization

Complex Synthesis and Characterization : The compound is used in the synthesis of complexes like [CoIII(salophen)(amine)2]ClO4, where it acts as an amine component. These complexes are analyzed using spectroscopic methods and X-ray diffraction, providing insights into their molecular structures and interactions (Amirnasr et al., 2001).

Antimicrobial Activity Synthesis : It's used in the development of bioactive molecules with antimicrobial properties. The synthesis involves nucleophilic substitution reactions to create thiomorpholine derivatives, which are then evaluated for their antimicrobial efficacy (Kardile & Kalyane, 2010).

Pharmaceutical Research

Antinociceptive Effects : Studies have investigated the antinociceptive (pain-relieving) effects of derivatives of this compound in animal models. The research focuses on assessing the pain relief capabilities without affecting motor coordination or other behavioral aspects (Listos et al., 2013).

Tuberculosis Treatment Research : An analog of this compound has been synthesized for improving the properties of 1,5-Diphenyl pyrroles, a class of compounds effective against M. tuberculosis. This research is significant for developing new tuberculosis drugs with better drug-like properties (Poce et al., 2013).

Chemical Reaction Studies

- Kinetics and Mechanisms in Reactions : The compound's derivatives are used to study the kinetics and mechanisms of reactions involving alicyclic amines. These studies help in understanding the reaction pathways and the influence of various substituents (Castro et al., 2001).

Materials Science

- Optoelectronic and Charge Transport Studies : The derivatives are analyzed for their optoelectronic properties, non-linear effects, and charge transport capabilities, which are crucial in the development of materials for electronic applications (Irfan et al., 2020).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

4-(4-chlorophenyl)thiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c11-7-1-3-8(4-2-7)12-9(13)5-15-6-10(12)14/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIYKFWVJLGAJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid](/img/structure/B2712095.png)

![4,4,4-Trifluoro-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2712097.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2712098.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2712099.png)

![2,4,6-trimethyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2712103.png)

![2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2712104.png)

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2712106.png)

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide](/img/structure/B2712111.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2712113.png)

![Tert-butyl 5-amino-4,6,13-triazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate](/img/structure/B2712114.png)

![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2712116.png)